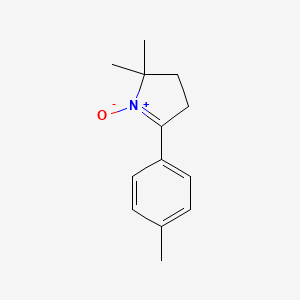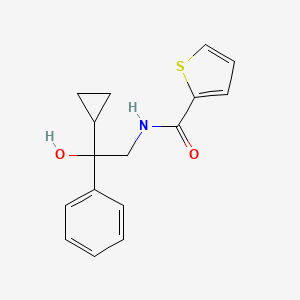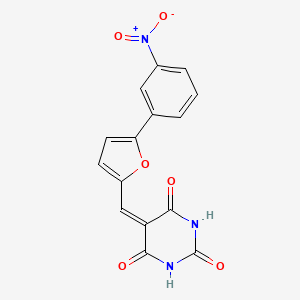
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and DNA Binding Studies
- A study on a similar thiourea compound revealed its potential in molecular docking and DNA binding, indicating its relevance in cytotoxicity and computational quantum chemical studies. This compound demonstrated significant binding with B-DNA and showed cytotoxic nature against certain cell lines in MTT-assay (Mushtaque et al., 2016).
Synthesis of Novel Heterocycles
- The synthesis of new pyrido thieno[2,3-d]pyrimidines and related heterocycles was achieved, showcasing the potential of using thiourea derivatives in creating novel chemical structures with possible pharmacological applications (El-Kashef et al., 2010).
Antioxidant and Antimicrobial Activity
- Research on thiazolopyrimidine derivatives, produced through a reaction involving thiourea, demonstrated that some of these compounds have moderate to good antioxidant and antimicrobial activities. This indicates the potential of thiourea derivatives in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
Hypotensive Activity
- A study involving the synthesis of ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, including thiourea compounds, assessed the hypotensive activity of these compounds, suggesting potential cardiovascular applications (Fazylov et al., 2016).
Cytotoxicity and Cell Cycle Analysis
- Another related thiourea derivative was studied for its cytotoxicity and cell cycle analysis. The compound showed non-toxic nature against certain cell lines and was effective in arresting the cell cycle at specific phases, indicating its potential in cancer research (Mushtaque et al., 2017).
Antimicrobial Activities of Fused Derivatives
- Fused derivatives of thiazoles synthesized using thiourea compounds were tested for antimicrobial activities against various bacterial and fungal isolates. This research underscores the significance of thiourea derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Anti-proliferative Activity and Tumor Cell Selectivity
- Thiophene derivatives, including those with methoxyphenyl components, demonstrated significant anti-proliferative activity and tumor cell selectivity, highlighting their potential in targeted cancer therapy (Thomas et al., 2017).
Propiedades
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-21(22-16-20(31-2)8-9-23(22)28-18)12-15-30(17-19-10-13-27-14-11-19)26(33)29-24-6-4-5-7-25(24)32-3/h4-11,13-14,16,28H,12,15,17H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCCMQUQNZUFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)
![4-[[1-[(4-Chlorophenyl)methyl]cyclobutyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2885575.png)

![Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2885577.png)

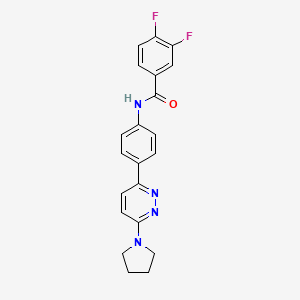
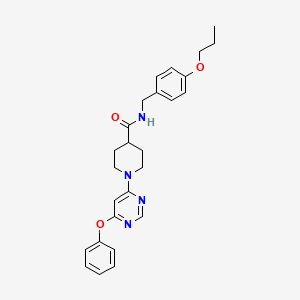
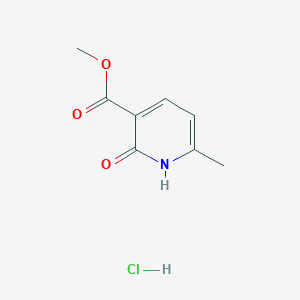
![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)
